molecular formula C15H19N3S B12238856 2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole

2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B12238856
M. Wt: 273.4 g/mol
InChI Key: SAJRIGRNBBSLLZ-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a cyclobutyl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-cyclobutylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as G protein-coupled receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C15H19N3S/c1-2-7-14-13(6-1)16-15(19-14)18-10-8-17(9-11-18)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2

InChI Key

SAJRIGRNBBSLLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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